Triprolidine hydrate hydrochloride
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Overview
Description
Triprolidine hydrochloride monohydrate is a first-generation antihistamine that acts as a histamine H1 receptor antagonist. It is commonly used for the symptomatic relief of allergic conditions such as allergic rhinitis, conjunctivitis, and urticaria. This compound is also found in various cold and allergy medications to alleviate symptoms like sneezing, runny nose, and itchy eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triprolidine hydrochloride monohydrate is synthesized through a multi-step process. The synthesis begins with the reaction of 4-methylbenzaldehyde with pyrrolidine to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with 2-bromopyridine under basic conditions to yield triprolidine. The final step involves the conversion of triprolidine to its hydrochloride monohydrate form by reacting it with hydrochloric acid in the presence of water .
Industrial Production Methods
Industrial production of triprolidine hydrochloride monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch reactors, followed by crystallization and purification steps to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions
Triprolidine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted pyridine derivatives .
Scientific Research Applications
Triprolidine hydrochloride monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antihistamines.
Biology: It serves as a tool to study histamine H1 receptor interactions and their role in allergic responses.
Medicine: It is extensively used in clinical research to evaluate its efficacy and safety in treating allergic conditions.
Industry: The compound is utilized in the formulation of over-the-counter cold and allergy medications .
Mechanism of Action
Triprolidine hydrochloride monohydrate exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This blockade leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The compound also exhibits anticholinergic and sedative properties, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Chlorpheniramine maleate
- Diphenhydramine hydrochloride
- Brompheniramine maleate
- Promethazine hydrochloride
Uniqueness
Compared to other first-generation antihistamines, triprolidine hydrochloride monohydrate is known for its relatively rapid onset of action and effectiveness in relieving allergic symptoms. Its combination with other agents like pseudoephedrine enhances its efficacy in treating nasal congestion and other upper respiratory symptoms .
Properties
Molecular Formula |
C19H25ClN2O |
---|---|
Molecular Weight |
332.9 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrate;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH.H2O/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;;/h2-3,6-12H,4-5,13-15H2,1H3;1H;1H2 |
InChI Key |
CUZMOIXUFHOLLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.O.Cl |
Origin of Product |
United States |
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